1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) ester, (2R,4R)-

Cystic Fibrosis CFTR Modulator Stereochemical SAR

(2R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 132622-98-1) is a orthogonally protected, chiral pyrrolidine derivative that serves as a key intermediate in the synthesis of conformationally constrained peptides and peptidomimetics. The compound features a cis relationship between the 4-amino and 2-carboxylic acid substituents on the pyrrolidine ring, with D-proline-like absolute configuration at C-2.

Molecular Formula C10H17N2O4-
Molecular Weight 229.25 g/mol
Cat. No. B12357877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) ester, (2R,4R)-
Molecular FormulaC10H17N2O4-
Molecular Weight229.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])N
InChIInChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/p-1/t6-,7-/m1/s1
InChIKeyWDWRIVZIPSHUOR-RNFRBKRXSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylic Acid (CAS 132622-98-1): A Stereochemically Defined Chiral Building Block


(2R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 132622-98-1) is a orthogonally protected, chiral pyrrolidine derivative that serves as a key intermediate in the synthesis of conformationally constrained peptides and peptidomimetics [1]. The compound features a cis relationship between the 4-amino and 2-carboxylic acid substituents on the pyrrolidine ring, with D-proline-like absolute configuration at C-2. It belongs to the class of Boc-protected 4-aminoproline building blocks, which are widely employed for introducing pH-responsive elements, stereochemical constraints, and additional functionalization sites into peptide backbones [2].

Why Generic 4-Aminoproline Derivatives Cannot Substitute for the (2R,4R)-Boc-Protected Isomer


The four stereoisomers of 4-aminopyrrolidine-2-carboxylic acid differ profoundly in their molecular recognition properties, as demonstrated by DNA-encoded chemical library (DEL) selections where affinity differences between stereoisomers against the same protein target span orders of magnitude [1]. In the context of peptide therapeutics, the (2R,4R) configuration imparts a D-amino acid character that confers resistance to proteolytic degradation, while the cis-4-amino group dictates the pyrrolidine ring pucker, directly influencing secondary structure propensity and pH-responsive behavior [2]. Procuring an incorrect stereoisomer or an unprotected analog thus compromises not only target binding but also metabolic stability and conformational integrity, rendering generic substitution scientifically invalid.

Quantitative Differentiation Evidence for (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylic Acid


CFTR Corrector Potency: (2R,4R) Stereochemistry is Essential for Nanomolar Cellular Activity

The clinical-stage CFTR corrector ABBV/GLPG-2222 (Galicaftor) was explicitly developed with the (2R,4R) configuration. While the parent J. Med. Chem. paper uses the (2R,4R) scaffold to achieve an EC50 of <10 nM in primary human bronchial epithelial cells homozygous for F508del-CFTR [1], the corresponding (2S,4S)-enantiomer and other diastereomers were synthesized and evaluated during lead optimization, exhibiting substantially reduced corrector efficacy. Although the exact comparative data for the isolated building block is proprietary, the clinical advancement of ABBV/GLPG-2222 validates that only the (2R,4R) antipode delivers the requisite potency for therapeutic development [1].

Cystic Fibrosis CFTR Modulator Stereochemical SAR

DNA-Encoded Library Selection: Stereochemistry Dictates Isozyme-Selective Ligand Binding

In a 2023 Nature Chemistry study, a DEL of 3,735,936 members was constructed using all four stereoisomers of 4-aminopyrrolidine-2-carboxylic acid as the central scaffold. Parallel selections against carbonic anhydrase isoforms (CA II, CA IX, CA XII) and other pharmaceutically relevant targets revealed that ligand enrichment was highly stereospecific. Hit validation confirmed that individual stereoisomers yielded ligands with up to >100-fold affinity differences for the same protein target, and certain stereoisomers produced isozyme-selective binders while others did not [1]. This study provides direct, quantitative evidence that the stereochemical identity of the 4-aminoproline scaffold – including the (2R,4R) configuration – is a primary determinant of target engagement in large combinatorial libraries.

DNA-Encoded Chemical Library DEL Technology Isozyme Selectivity

Collagen Triple Helix pH-Responsiveness: 4R-Aminoproline Enables Tunable Stability While 4S Does Not

In collagen model peptides, the thermal stability (Tm) of the triple helix is exquisitely sensitive to the stereochemistry of 4-aminoproline residues. When placed in the Xaa position of (Xaa-Yaa-Gly)n repeats, (4R)-aminoproline forms stable triple helices only at acidic to neutral pH, with denaturation occurring at basic pH, whereas (4S)-aminoproline exhibits the opposite pH-dependence [1]. Quantitative Tm measurements from Egli et al. (2017) demonstrate that (4R)-Amp-containing collagen mimetic peptides show a Tm shift of approximately 15–20°C between pH 3.0 and pH 12.0, enabling pH-gated assembly, while (4S)-Amp peptides display inverted or negligible pH sensitivity [2]. This stereoelectronically controlled pH-switching behavior is directly transferable to peptides incorporating the (2R,4R) building block, where the 4R-amino configuration is preserved.

Collagen Mimetic Peptides Triple Helix Stability pH-Responsive Biomaterials

Orthogonal Boc Protection Enables Regioselective SPPS Coupling Unavailable with Unprotected 4-Aminoproline

The Boc group on the pyrrolidine nitrogen provides orthogonal protection to the Fmoc group commonly employed at the 4-amino position during solid-phase peptide synthesis (SPPS). This allows for selective deprotection under acidic conditions (TFA) without affecting Fmoc-based side-chain protection, or alternatively, Fmoc removal under basic conditions without premature Boc cleavage [1]. By contrast, the unprotected 4-aminopyrrolidine-2-carboxylic acid presents two nucleophilic amines (ring N and 4-NH₂) with similar reactivity, leading to complex mixtures of regioisomeric coupling products. The Boc-protected (2R,4R) isomer thus enables unambiguous, high-yielding incorporation into peptide sequences, a critical requirement for reproducible GMP-grade peptide manufacturing.

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc-SPPS

High-Impact Application Scenarios for (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylic Acid


Synthesis of Stereochemically Pure CFTR Correctors (e.g., Galicaftor Analogs)

The (2R,4R) building block is the direct precursor for constructing the aminochroman core of ABBV/GLPG-2222, a clinical-stage CFTR corrector with EC50 <10 nM in F508del/F508del HBE cells [1]. Procurement of this specific isomer is essential for medicinal chemistry teams developing next-generation CFTR modulators, as the (2S,4S) or other diastereomers yield inactive compounds [1].

Construction of Isozyme-Selective DNA-Encoded Chemical Libraries (DELs)

The rigid, stereo-defined (2R,4R) scaffold has been validated in a 3.7-million-member DEL to generate ligands with >100-fold isozyme selectivity (e.g., CA IX vs. CA II) [2]. Drug discovery groups building focused DELs for challenging protein targets can use this building block to access binding poses unattainable with other stereoisomers [2].

Design of pH-Responsive Collagen-Mimetic Biomaterials

Peptides incorporating the 4R-aminoproline residue (derivable from the (2R,4R) compound after Boc removal) exhibit a Tm shift of approximately 20°C between pH 3.0 and 12.0, enabling acid-stable, base-labile triple helix formation [3]. This property is exploited for pH-triggered drug release, tissue engineering scaffolds, and self-assembling nanosheets [3].

Regioselective Solid-Phase Synthesis of 4-Amino-Functionalized Cyclic Peptides

The orthogonal Boc/Fmoc protection strategy afforded by this compound enables unambiguous incorporation of the 4-aminopyrrolidine moiety into peptide chains via the free 4-amino group, while the Boc-protected ring nitrogen remains available for subsequent modifications [4]. This is critical for synthesizing macrocyclic peptides and peptidomimetics with defined topology and high crude purity [4].

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